molecular formula C17H23NO5 B8257134 (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

(R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

Cat. No.: B8257134
M. Wt: 321.4 g/mol
InChI Key: FEUKYNQJJKTETD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazepane ring, which is further substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the oxazepane ring, which can be achieved through cyclization reactions involving appropriate precursors. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions . The final step involves the coupling of the oxazepane derivative with benzoic acid or its derivatives under suitable reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. The oxazepane ring is a common motif in many bioactive molecules, and the presence of the tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability .

Industry

In the industrial sector, ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can be used in the production of polymers and other materials that require specific structural properties .

Mechanism of Action

The mechanism of action of ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid involves its interaction with various molecular targets. The oxazepane ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The tert-butoxycarbonyl group can protect the molecule from degradation, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(benzyloxycarbonyl)-1,4-oxazepane-7-carboxylate
  • tert-Butyl 4-(methoxycarbonyl)-1,4-oxazepane-7-carboxylate

Uniqueness

®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is unique due to the specific combination of the oxazepane ring and the benzoic acid moiety, along with the protective tert-butoxycarbonyl group. This combination provides a balance of stability and reactivity, making it suitable for various applications in synthesis and pharmaceuticals .

Properties

IUPAC Name

2-[(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-6-4-5-7-13(12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUKYNQJJKTETD-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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